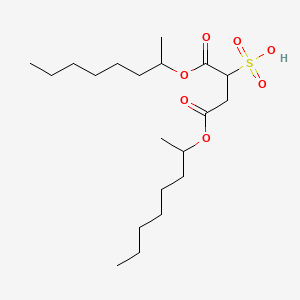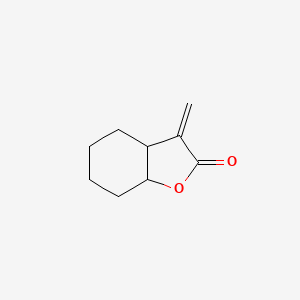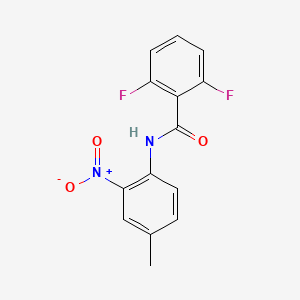
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide is a chemical compound with the molecular formula C16-H22-N-O.I and a molecular weight of 371.29 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide typically involves the reaction of benzyldimethylamine with 2-(5-methyl-2-furyl)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds.
Scientific Research Applications
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ammonium, benzyldimethyl(2-(5-methyl-2-furyl)ethyl)-, iodide: Similar in structure but with different substituents.
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylethyl-, iodide: Another similar compound with slight variations in the alkyl groups.
Uniqueness
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
38914-89-5 |
|---|---|
Molecular Formula |
C16H22INO |
Molecular Weight |
371.26 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-14-9-10-16(18-14)11-12-17(2,3)13-15-7-5-4-6-8-15;/h4-10H,11-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NQFSFVWERXNCCD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(O1)CC[N+](C)(C)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


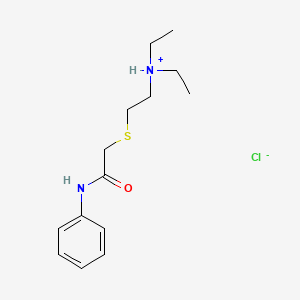
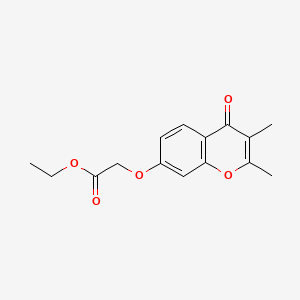
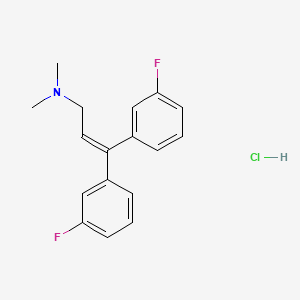
![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)

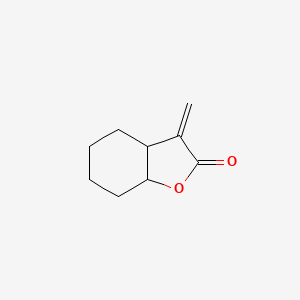


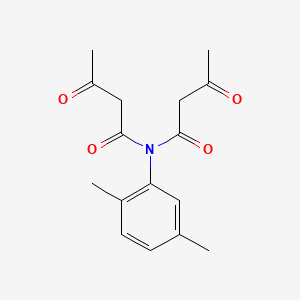
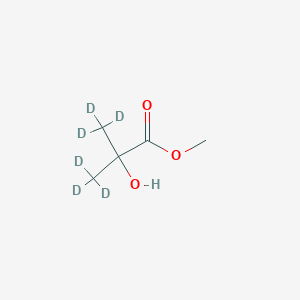
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
